molecular formula C8H9ClN2 B3124876 3-Chloro-5,6,7,8-tetrahydrocinnoline CAS No. 32078-92-5

3-Chloro-5,6,7,8-tetrahydrocinnoline

Cat. No.: B3124876
CAS No.: 32078-92-5
M. Wt: 168.62 g/mol
InChI Key: DTPZLIYQNKOBRP-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydrocinnoline is a chemical compound with the molecular formula C8H9ClN2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5,6,7,8-tetrahydroisoquinoline: Similar in structure but with different biological activities.

    3-Chloro-5,6,7,8-tetrahydroquinoline: Another related compound with distinct chemical properties.

    3-Chloro-5,6,7,8-tetrahydroquinazoline: Known for its applications in medicinal chemistry.

Uniqueness

3-Chloro-5,6,7,8-tetrahydrocinnoline is unique due to its specific structural features and the presence of a chloro group, which allows for various chemical modifications. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPZLIYQNKOBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288934
Record name 3-Chloro-5,6,7,8-tetrahydrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32078-92-5
Record name 3-Chloro-5,6,7,8-tetrahydrocinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32078-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5,6,7,8-tetrahydrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5,6,7,8-tetrahydrocinnoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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